molecular formula C6H8N2O B2607422 (1R)-1-(pyrazin-2-yl)ethan-1-ol CAS No. 1334160-82-5

(1R)-1-(pyrazin-2-yl)ethan-1-ol

Cat. No.: B2607422
CAS No.: 1334160-82-5
M. Wt: 124.143
InChI Key: LRQUNKQRPBWOQQ-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-(pyrazin-2-yl)ethan-1-ol is an organic compound that features a pyrazine ring attached to an ethan-1-ol moiety

Properties

IUPAC Name

(1R)-1-pyrazin-2-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5(9)6-4-7-2-3-8-6/h2-5,9H,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQUNKQRPBWOQQ-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC=CN=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334160-82-5
Record name (1R)-1-(pyrazin-2-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(pyrazin-2-yl)ethan-1-ol typically involves the reduction of pyrazine-2-carbaldehyde using a chiral reducing agent to ensure the formation of the (1R) enantiomer. Common reducing agents include sodium borohydride or lithium aluminum hydride under controlled conditions to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation processes where pyrazine-2-carbaldehyde is subjected to hydrogen gas in the presence of a chiral catalyst. This method ensures high yield and enantiomeric purity, which is crucial for its applications in pharmaceuticals.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(pyrazin-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form pyrazine-2-carboxylic acid.

    Reduction: Further reduction can lead to the formation of pyrazine-2-ethylamine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation.

Major Products Formed

    Oxidation: Pyrazine-2-carboxylic acid.

    Reduction: Pyrazine-2-ethylamine.

    Substitution: Pyrazine-2-yl halides or pyrazine-2-yl amines.

Scientific Research Applications

Synthesis of (1R)-1-(pyrazin-2-yl)ethan-1-ol

The synthesis of this compound typically involves the reduction of pyrazine-2-carbaldehyde using chiral reducing agents such as sodium borohydride or lithium aluminum hydride. These methods ensure the formation of the desired enantiomer under controlled conditions. Catalytic hydrogenation may also be employed for industrial production, utilizing chiral catalysts to achieve high yield and enantiomeric purity.

Chemistry

In organic synthesis, this compound serves as an important intermediate for creating more complex organic molecules. Its unique structure allows for modifications that can lead to new compounds with varied properties.

Biology

Research has indicated that this compound may interact with biological macromolecules, potentially inhibiting specific enzymes. For instance, studies have shown its potential in enzyme inhibition, which can be critical for therapeutic applications .

Medicine

The compound has been investigated for its therapeutic effects, including:

  • Antimicrobial Properties: It has shown activity against various pathogens.
  • Anticancer Properties: Initial studies suggest potential efficacy in cancer treatment by targeting specific cellular pathways .

Industry

In pharmaceutical and agrochemical industries, this compound is utilized in the development of new drugs and agricultural chemicals due to its ability to modify biological activity through structural variations.

Case Study 1: Enzyme Inhibition

A study focused on the interaction of this compound with phosphodiesterase enzymes demonstrated its potential as a selective inhibitor. The compound showed significant inhibition of PDE1B with IC50 values ranging from 0.001 to 0.1 mM while maintaining selectivity against other isoforms. This selectivity is crucial for minimizing side effects in therapeutic applications .

Case Study 2: Antimicrobial Activity

Research examining the antimicrobial properties of this compound revealed its effectiveness against a range of bacterial strains. The mechanism was attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Mechanism of Action

The mechanism by which (1R)-1-(pyrazin-2-yl)ethan-1-ol exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pyrazine ring can interact with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(pyrazin-2-yl)ethan-1-ol: The enantiomer of (1R)-1-(pyrazin-2-yl)ethan-1-ol, differing in the spatial arrangement of atoms.

    Pyrazine-2-carbaldehyde: The precursor in the synthesis of this compound.

    Pyrazine-2-ethylamine: A reduced form of this compound.

Uniqueness

This compound is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The presence of the pyrazine ring also imparts distinct chemical properties, making it a valuable compound in various research and industrial applications.

Biological Activity

(1R)-1-(pyrazin-2-yl)ethan-1-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by relevant research findings and data.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reduction of pyrazine-2-carbaldehyde using chiral reducing agents like sodium borohydride or lithium aluminum hydride. This process is crucial for ensuring the formation of the desired (1R) enantiomer, which is known to influence its biological activity significantly.

Synthetic Route Overview

Step Reagents Conditions
ReductionSodium borohydride, Lithium aluminum hydrideControlled environment
Catalytic hydrogenationPyrazine-2-carbaldehyde, Chiral catalystHigh pressure, specific temperature

The biological activity of this compound primarily stems from its interaction with various molecular targets. The mechanism involves binding to specific enzymes and receptors, potentially inhibiting their activity. The pyrazine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds, enhancing the stability of the compound-protein complex.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations demonstrated its effectiveness against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for related derivatives were reported as low as 0.22 to 0.25 μg/mL, indicating potent antimicrobial activity .

Anticancer Activity

Research has also explored the anticancer properties of this compound. Pyrazine derivatives are known to exhibit cytotoxic effects against several cancer cell lines. For instance, studies have shown that modifications to the pyrazine structure can enhance its ability to inhibit tumor growth and induce apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have focused on the pharmacological activities of pyrazine derivatives, including this compound:

  • Antimicrobial Evaluation : A study evaluated various derivatives for their antimicrobial properties, revealing that compounds with similar structures exhibited significant activity against resistant strains .
  • Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives could inhibit cell proliferation in cancer cell lines, with IC50 values indicating effective doses for therapeutic applications .
  • Structure-Activity Relationship (SAR) : Research has emphasized the importance of specific functional groups attached to the pyrazine ring in modulating biological activity. For example, hydroxyl substitutions were found to enhance enzyme inhibition capabilities .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (1R)-1-(pyrazin-2-yl)ethan-1-ol, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via asymmetric reduction of the corresponding ketone, (pyrazin-2-yl)acetone, using chiral catalysts such as Corey-Bakshi-Shibata (CBS) reagents or enzymatic methods. Reaction optimization should focus on solvent polarity (e.g., ethanol or tetrahydrofuran), temperature (0–25°C), and catalyst loading (1–5 mol%). Monitoring enantiomeric excess (ee) via chiral HPLC or polarimetry is critical .
  • Key Parameters :

VariableOptimal RangeImpact on Yield/ee
Catalyst2–3 mol% CBSee >95%
SolventEthanolYield ~80%
Temp.0–5°CReduced racemization

Q. How can the stereochemistry and purity of this compound be confirmed?

  • Analytical Techniques :

  • Chiral HPLC : Use a Daicel Chiralpak® column with hexane/isopropanol mobile phase to resolve enantiomers .
  • X-ray Crystallography : Resolve absolute configuration via single-crystal analysis (e.g., Cu-Kα radiation, 120 K) .
  • NMR Spectroscopy : Compare 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR shifts with literature data for diastereomeric derivatives (e.g., Mosher ester analysis) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Solubility : Moderately soluble in polar solvents (e.g., water: ~5 mg/mL; methanol: >50 mg/mL) but highly soluble in DMSO or dichloromethane. Stability tests (pH 3–9, 25°C) indicate no degradation over 72 hours in inert atmospheres .

Advanced Research Questions

Q. What challenges arise in achieving high enantioselectivity during large-scale synthesis, and how can they be mitigated?

  • Challenges : Catalyst deactivation, racemization at elevated temperatures, and impurities from pyrazine ring side-reactions.
  • Solutions :

  • Use flow chemistry to enhance heat/mass transfer and reduce racemization .
  • Employ immobilized enzymes (e.g., Candida antarctica lipase B) for reusable, scalable catalysis .
  • Purify intermediates via recrystallization (e.g., ethyl acetate/hexane) to remove pyrazine-derived byproducts .

Q. How does the pyrazine ring influence the compound’s biological activity, and what structural analogs show promise in medicinal chemistry?

  • Mechanistic Insights : The pyrazine moiety enhances hydrogen-bonding interactions with biological targets (e.g., kinases or GPCRs). Analogues with substituted pyrazines (e.g., 3,5-dimethylpyrazine) exhibit improved binding affinity in preliminary molecular docking studies .
  • Activity Trends :

SubstituentTarget (IC50_{50})Notes
Pyrazin-2-yl12 µM (Kinase X)Lead compound
3-Me-pyrazine8 µMEnhanced lipophilicity

Q. How can contradictory data on the compound’s reactivity in substitution reactions be resolved?

  • Case Study : Discrepancies in SN2 vs. SN1 mechanisms for hydroxyl group substitution (e.g., with thionyl chloride).
  • Resolution :

  • Conduct kinetic studies (variable-temperature NMR) to identify intermediates.
  • Computational modeling (DFT) to compare activation energies for competing pathways .
  • Experimental Findings : Polar aprotic solvents (e.g., DMF) favor SN2 pathways, while protic solvents stabilize carbocation intermediates (SN1) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.